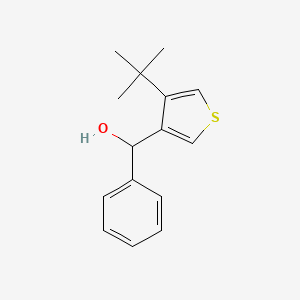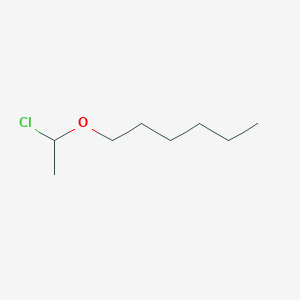
1-(1-Chloroethoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethoxy)hexane: is an organic compound with the molecular formula C8H17ClO . It is characterized by the presence of a chloroethoxy group attached to a hexane chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)hexane can be synthesized through the reaction of hexanol with chloroethane in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexanol and chloroethane are combined with an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloroethoxy)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)hexane.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloro group can yield 1-(1-Ethoxy)hexane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(1-Hydroxyethoxy)hexane.
Oxidation: Hexanoic acid or hexanal.
Reduction: 1-(1-Ethoxy)hexane.
Applications De Recherche Scientifique
1-(1-Chloroethoxy)hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Chloroethoxy)hexane involves its interaction with nucleophiles, leading to substitution reactions. The chloro group is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethoxy)hexane: Similar structure but with a bromo group instead of a chloro group.
1-(1-Iodoethoxy)hexane: Contains an iodo group, making it more reactive than the chloro and bromo analogs.
1-(1-Hydroxyethoxy)hexane: Formed through the substitution of the chloro group with a hydroxyl group.
Uniqueness: 1-(1-Chloroethoxy)hexane is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-(1-chloroethoxy)hexane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-5-6-7-10-8(2)9/h8H,3-7H2,1-2H3 |
Clé InChI |
HGVHQFUEMZVILB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
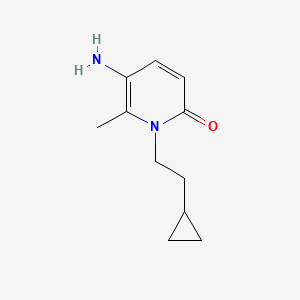
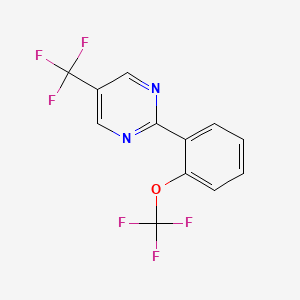
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
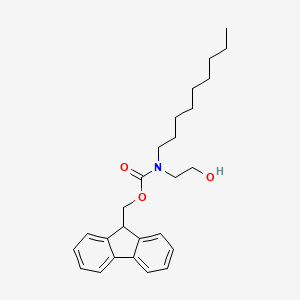
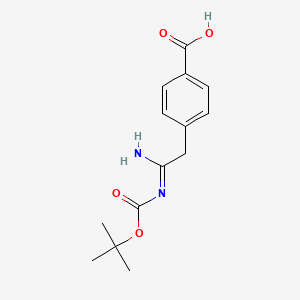
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)

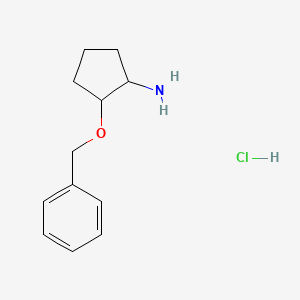
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)


